molecular formula C11H14N4O5 B12390151 2-Methoxy-9-|A-D-ribofuranosyl-9H-purine

2-Methoxy-9-|A-D-ribofuranosyl-9H-purine

Cat. No.: B12390151
M. Wt: 282.25 g/mol
InChI Key: MYJDCGSSZDXIFP-LCFZEIEZSA-N
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Description

2-Methoxy-9-β-D-ribofuranosyl-9H-purine (IUPAC name: 6-methoxy-9-β-D-ribofuranosylpurine) is a nucleoside analog characterized by a purine base with a methoxy (-OCH₃) substitution at the C-6 position and a β-D-ribofuranosyl moiety attached to the N-9 position. This compound is of interest due to its structural similarity to natural nucleosides, which allows it to interact with enzymes involved in nucleic acid metabolism. Potential applications include antiviral or anticancer therapies, as inferred from analogs with related substitutions (e.g., 6-chloro or 6-alkyl derivatives) .

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H14N4O5/c1-19-11-12-2-5-9(14-11)15(4-13-5)10-8(18)7(17)6(3-16)20-10/h2,4,6-8,10,16-18H,3H2,1H3/t6-,7?,8+,10-/m1/s1

InChI Key

MYJDCGSSZDXIFP-LCFZEIEZSA-N

Isomeric SMILES

COC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

COC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-9-β-D-ribofuranosyl-9H-purine typically involves the glycosylation of a purine base with a ribofuranose sugar. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves rigorous purification steps to ensure the compound’s high purity, which is crucial for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-9-β-D-ribofuranosyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine nucleosides .

Scientific Research Applications

2-Methoxy-9-β-D-ribofuranosyl-9H-purine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Serves as a tool for studying nucleic acid interactions and enzyme mechanisms.

    Medicine: Has broad antitumor activity and is used in the treatment of various cancers, including leukemia and lymphoma.

    Industry: Employed in the production of pharmaceuticals and as a research reagent

Mechanism of Action

The compound exerts its effects primarily by inhibiting DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination and apoptosis (programmed cell death). The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Substitutions at the Purine C-6 Position

The C-6 position is a critical site for modulating biological activity. Key analogs include:

Compound Name Substituent Sugar Modifications Biological Activity/Properties Key Evidence
2-Methoxy-9-β-D-ribofuranosyl-9H-purine -OCH₃ β-D-ribofuranosyl Antiviral activity (inferred from analogs)
6-Chloro-9-(tri-O-acetyl-β-D-ribofuranosyl)-9H-purine -Cl 2',3',5'-tri-O-acetyl-β-D-ribofuranosyl Prodrug precursor; enhanced stability
6-Ethyl-9-β-D-ribofuranosyl-9H-purine -C₂H₅ β-D-ribofuranosyl Higher lipophilicity (logP = -1.00)
2,6-Divinyl-9-β-D-ribofuranosylpurine -CH=CH₂ β-D-ribofuranosyl Potential antiviral agent (synthetic intermediate)

Key Findings :

  • Methoxy vs.
  • Ethyl Substitution : The 6-ethyl group increases lipophilicity (logP = -1.00 vs. calculated -2.46 for methoxy), suggesting improved membrane permeability .
  • Divinyl Substitution : Introduces rigidity and conjugated double bonds, which may alter binding to viral polymerases .

Modifications to the Sugar Moiety

Alterations to the ribofuranosyl ring impact metabolic stability and enzyme recognition:

Compound Name Sugar Structure Biological Impact Key Evidence
2-Methoxy-9-β-D-ribofuranosyl-9H-purine β-D-ribofuranosyl Natural sugar configuration; moderate stability
Cl-F(↑)-dAdo (Arabinofuranosyl analog) 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl 50-fold higher cytotoxicity in CEM cells
Cl-diF(↑↓)-dAdo 2',2'-difluoro-β-D-ribofuranosyl Poor antitumor selectivity due to RNA/protein synthesis inhibition
9-(3-Azido-2,3-dideoxy-L-ribofuranosyl)-6-methoxypurine 3'-azido-2',3'-dideoxy-L-ribofuranosyl Antiviral activity; dideoxy sugar prevents 3'-OH phosphorylation

Key Findings :

  • Fluorinated Sugars : Fluorination at the 2' position (Cl-F(↑)-dAdo) enhances cytotoxicity by stabilizing the sugar against enzymatic degradation and improving ribonucleotide reductase inhibition .
  • Dideoxy Sugars: The absence of 3'-OH (e.g., 3'-azido-2',3'-dideoxy-L-ribofuranosyl) blocks DNA chain elongation, a mechanism exploited in antiviral therapies like AZT .

Substituents at Other Positions

Modifications at C-2 or N-1 influence electronic properties and binding interactions:

Compound Name Substituent Key Properties Evidence
2-Amino-6-chloro-9-β-D-ribofuranosylpurine -NH₂ at C-2, -Cl at C-6 Enhanced base-pairing potential
6-(3-Iodobenzylamino)-9-β-D-ribofuranosylpurine -NH-benzyl at C-6 Bulky substituent may hinder enzyme binding

Key Findings :

  • C-2 Amino Group: Improves hydrogen-bonding capacity, mimicking natural adenosine .
  • C-6 Arylaminos: Bulky groups (e.g., 3-iodobenzyl) may reduce substrate recognition by kinases or polymerases .

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